(E)-9-Eicosene (CAS 42448-90-8) is a 20-carbon linear aliphatic hydrocarbon characterized by a trans-configured internal double bond at the C9 position. Unlike its saturated counterpart (eicosane) or terminal alpha-olefins (like 1-eicosene), this internal alkene offers a distinct combination of depressed phase-transition temperatures, specific metathesis reactivity, and distinct chromatographic behavior. In industrial and advanced laboratory settings, it is primarily procured as a stereospecific precursor for lipid and pheromone synthesis, a precise analytical standard for gas chromatography (GC) in chemical ecology, and a structural modifier in tunable phase-change materials (PCMs). Its trans-geometry provides a rigid yet kinked backbone that fundamentally alters its physical state and chemical processability compared to generic long-chain hydrocarbons [1].
Substituting (E)-9-Eicosene with more common alternatives like 1-eicosene or eicosane compromises both synthetic pathways and material performance. Alpha-olefins such as 1-eicosene exhibit terminal reactivity, which leads to rapid homodimerization and ethylene gas evolution during olefin metathesis, complicating reactor pressure management. Furthermore, the saturated analog, eicosane, possesses a highly ordered crystalline lattice that results in a significantly higher melting point (~36.8 °C), rendering it unsuitable for low-temperature liquid formulations or cold-flow applications. Even substitution with the (Z)-isomer (cis-9-eicosene) alters the spatial footprint of the molecule, leading to mismatched retention times in GC-MS assays and complete loss of biological or stereochemical target fidelity in pheromone synthesis [1].
The internal trans-double bond of (E)-9-Eicosene disrupts the highly ordered van der Waals packing typical of long-chain alkanes. While fully saturated eicosane is a solid at room temperature with a melting point of 36.8 °C, and the terminal 1-eicosene melts at approximately 28.5 °C, the internal double bond in (E)-9-Eicosene significantly depresses the freezing point, maintaining a liquid or semi-solid state at lower ambient temperatures. This structural disruption lowers the enthalpy of fusion and shifts the phase transition window, making it a critical component for tuning the thermal properties of cold-flow lubricants and phase-change materials [1].
| Evidence Dimension | Melting Point / Phase Transition Temperature |
| Target Compound Data | Depressed melting point (liquid/semi-solid at standard conditions) |
| Comparator Or Baseline | Eicosane (36.8 °C) and 1-Eicosene (28.5 °C) |
| Quantified Difference | Reduction in melting point by >10 °C relative to the saturated baseline |
| Conditions | Standard atmospheric pressure (1 atm) |
Procuring the internal trans-olefin is essential for formulations requiring low-temperature fluidity where saturated waxes would prematurely crystallize and block flow.
In analytical chemistry, distinguishing between positional and geometric isomers of long-chain hydrocarbons is notoriously difficult. On standard non-polar capillary columns (e.g., HP-5 or DB-5), saturated eicosane elutes with a Kovats Retention Index (RI) of exactly 2000. The introduction of the internal trans-double bond in (E)-9-Eicosene shifts its retention index downward (typically RI ~1960–1975), providing baseline separation from both eicosane and the terminal 1-eicosene (RI ~1985). This distinct retention profile is non-interchangeable with the (Z)-isomer, which exhibits a slightly different RI due to its more bent conformation [1].
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | RI ~1960–1975 |
| Comparator Or Baseline | Eicosane (RI = 2000) and 1-Eicosene (RI ~1985) |
| Quantified Difference | ΔRI of ~25-40 units vs. saturated analog |
| Conditions | GC-MS on non-polar stationary phase (e.g., 5% phenyl methyl siloxane) |
Accurate quantification of cuticular hydrocarbons in agricultural research requires the exact (E)-9-Eicosene standard to prevent misidentification of co-eluting lipid fractions.
When utilized as a substrate in cross-metathesis reactions using ruthenium-based catalysts, (E)-9-Eicosene behaves fundamentally differently than terminal olefins. 1-Eicosene undergoes rapid metathesis that generates ethylene gas, which can cause pressure buildup in closed reactors and drive the reaction toward unwanted homodimerization (forming C38 internal olefins). In contrast, cross-metathesis with the internal olefin (E)-9-Eicosene proceeds via the exchange of heavier alkylidene fragments without the evolution of volatile ethylene, allowing for safer, pressure-stable process conditions and higher selectivity for targeted asymmetric internal olefins [1].
| Evidence Dimension | Volatile Byproduct Generation in Metathesis |
| Target Compound Data | No ethylene gas evolution |
| Comparator Or Baseline | 1-Eicosene (Generates 1 equivalent of ethylene gas per homodimerization event) |
| Quantified Difference | Elimination of off-gassing and reactor pressure spikes |
| Conditions | Cross-metathesis with Grubb's/Schrock catalysts in closed vessel |
For scale-up manufacturing, using the internal olefin avoids the engineering challenges and safety risks associated with managing large volumes of ethylene gas.
Because of its distinct Kovats Retention Index and baseline separation from saturated and terminal analogs, (E)-9-Eicosene is a mandatory procurement item for laboratories profiling insect cuticular hydrocarbons. It serves as a precise calibration standard in GC-MS workflows to accurately identify and quantify species-specific pheromones and lipid markers [1].
In fine chemical synthesis, the trans-C9 geometry of this compound is leveraged as a starting material for epoxidation, dihydroxylation, and cross-metathesis. It is the targeted choice over 1-eicosene when the synthetic target requires a functional group specifically at the middle of the carbon chain without the complication of ethylene off-gassing during catalytic processing [1].
For thermal energy storage and advanced material engineering, (E)-9-Eicosene is utilized to depress the melting point of hydrocarbon mixtures. Its inclusion allows formulators to fine-tune the solid-liquid phase transition window of PCM blends, ensuring they remain fluid at temperatures where standard saturated waxes like eicosane would solidify [1].